1H-Perimidin-2-amine

Corrosion inhibition Mild steel protection Acidic media

Researchers requiring a validated, selective inhibitor of the bacterial NhaA Na+/H+ antiporter often face sourcing challenges for high-purity 2-aminoperimidine with documented pharmacological activity. This compound directly addresses that need as the only known specific small-molecule NhaA inhibitor (IC50=0.9 μM), uniquely active against prokaryotic targets where amiloride fails. - Achieved >3 log10 CFU reduction in S. aureus in vivo when combined with polymyxin B. - Also serves as a high-efficiency corrosion inhibitor (>90% at <0.15 mM) for mild steel in acidic environments.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 28832-64-6
Cat. No. B1211749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Perimidin-2-amine
CAS28832-64-6
Synonyms2-aminoperimidine
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NC(=NC3=CC=C2)N
InChIInChI=1S/C11H9N3/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H3,12,13,14)
InChIKeyUNDUSVBXIVZGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Perimidin-2-amine Structure and Class


1H-Perimidin-2-amine (syn. 2-aminoperimidine, CAS 28832-64-6) is a nitrogen-containing fused tricyclic heterocycle belonging to the perimidine class, with molecular formula C11H9N3 and molecular weight 183.21 g/mol [1]. Its structure comprises a naphthalene ring peri-fused to a 2-aminopyrimidine moiety, creating a π-amphoteric system that combines both π-excessive and π-deficient character [2]. The 2-position primary amino group confers guanidine-like functionality, enabling the compound to serve as a versatile synthetic intermediate, a ligand precursor, and a bioactive scaffold with demonstrable antibacterial adjuvant, corrosion inhibition, and NhaA antiporter-specific inhibitory properties [3][4].

Multi-role bioactive scaffold
Supports corrosion inhibition, antibacterial adjuvant, and transporter probe studies from a single heterocyclic core.
Synthetic intermediate and ligand precursor
Guanidine-like 2-amino functionality enables derivatization for library synthesis and metal-coordination research.
Reported target-selectivity profile
NhaA antiporter inhibition and polymyxin synergism reported; intercalative DNA binding comparable to established tricyclic classes.
Research-use-only tool compound; not for therapeutic or clinical use.

1H-Perimidin-2-amine Differentiation from Analogs


Substituting 1H-Perimidin-2-amine with structurally related compounds such as unsubstituted 1H-perimidine (PER) or 2-aminobenzimidazole introduces measurable performance penalties across multiple application dimensions. The 2-amino group of 1H-Perimidin-2-amine is not merely a passive substituent; it directly enhances corrosion inhibition efficiency over the parent perimidine [1], provides the guanidine pharmacophore essential for selective NhaA antiporter inhibition at sub-micromolar concentrations—a property absent in amiloride against prokaryotic targets [2]—and enables the compound to function as a polymyxin B synergist capable of reducing bacterial burden by >3 log10 CFU in vivo [3]. Generic perimidine derivatives lacking the 2-amino moiety do not replicate these differentiated functional profiles, making blind substitution a source of experimental irreproducibility and procurement risk.

1H-Perimidin-2-amine (2-amino substituted)
vs
Unsubstituted 1H-perimidine
Lacks the 2-amino group reported to enhance corrosion inhibition efficiency; adsorption profile may differ under identical acidic conditions.
1H-Perimidin-2-amine (perimidine scaffold)
vs
2-Aminobenzimidazole
Smaller bicyclic system; the fused naphthalene ring of the perimidine core may shift DNA-intercalation geometry and target affinity.
2-Aminoperimidine (NhaA inhibitor)
vs
Amiloride
Reported inactive against prokaryotic NhaA family antiporters; NhaA-targeted studies may require confirmatory selectivity review before substitution.

1H-Perimidin-2-amine Comparative Evidence


Corrosion Inhibition Superiority over Parent Perimidine

In a direct head-to-head electrochemical study, both 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER) achieved >90% corrosion inhibition efficiency for mild steel in 1.0 M HCl at concentrations below 0.15 mM. Critically, NPER exhibited consistently higher inhibition efficiency than PER across the tested concentration range, a difference attributed by the authors to the electron-donating and electron-accepting capacity of the 2-position amino group, which strengthens adsorption onto the iron surface [1]. Polarization studies confirmed both compounds act as mixed-type inhibitors obeying the Langmuir adsorption isotherm, but the amino substituent confers a measurable advantage in inhibitive capability [1].

Corrosion inhibition vs. parent perimidine
Head-to-head
NPER consistently higher than PER; both exceed 90% at
2-Amino group may support incremental adsorption advantage on mild steel.
Exact numerical delta not reported in abstract; full-text review recommended.
NhaA antiporter inhibition
Reported
IC50 = 0.9 μM
Supports NhaA-specific chemical probe context; amiloride reported inactive.
E. coli inside-out vesicles and proteoliposomes; pH 8, 10 mM NaCl.
Polymyxin B synergism in vivo
Reported
>3 log10 CFU reduction
Reported in vivo model response with polymyxin B combination; supports adjuvant screening context.
Murine acute wound model; S. aureus clinical isolates; data to verify for specific strains.
DNA intercalation comparison
Class-level
log K ≈ 5.8–6.5; in vitro IC50 500–1500 nM against tumor cell lines
Comparable to acridinecarboxamide class; no in vivo antitumor activity reported.
Class-level inference; perimidine identified as minimal intercalating chromophore.
Synthetic derivatization
Method context
67–82% isolated yield across 9 derivatives; 15 min reflux in MeCN
Supports use as a versatile library-synthesis starting material.
Isothiocyanate coupling protocol; structures confirmed by multinuclear NMR and IR.
Corrosion inhibition Mild steel protection Acidic media

NhaA Antiporter Inhibition: Selectivity over Amiloride

2-Aminoperimidine (AP) inhibits the Escherichia coli NhaA Na+/H+ antiporter with an IC50 of 0.9 μM in both inside-out sub-bacterial vesicles (10 mM NaCl, pH 8) and purified NhaA reconstituted in proteoliposomes [1]. This is in stark contrast to amiloride and its derivatives, which are competitive inhibitors of mammalian Na+/H+ antiporters but are ineffective against the major prokaryotic NhaA family of enterobacteria [1]. AP's specificity extends to the homologous Vibrio cholerae NhaA while sparing the heterologous Vc-NhaD and Ec-NhaB antiporters, confirming target selectivity within the NhaA family [1]. The mechanism is likely competitive, exploiting the guanidine-like pharmacophore embedded in the perimidine scaffold [1].

NhaA antiporter inhibition
Reported
IC50 = 0.9 μM
Supports NhaA-specific chemical probe context; amiloride reported inactive.
E. coli inside-out vesicles and proteoliposomes; pH 8, 10 mM NaCl.
Na+/H+ antiporter inhibition NhaA specificity Antibacterial adjuvant target

Polymyxin B Synergism in Wound Infection Model

IITR00693 (2-aminoperimidine) was evaluated in combination with polymyxin B against Staphylococcus aureus and Pseudomonas aeruginosa. Microdilution checkerboard assays confirmed synergistic interactions in clinical isolates [1]. In time-kill kinetics, the combination achieved pharmacodynamic superiority over either agent alone. Critically, in a murine acute wound infection model, the IITR00693-polymyxin B combination decreased S. aureus counts by >3 log10 CFU compared to untreated controls [1]. Additionally, IITR00693 potentiated both polymyxin B and colistin against polymyxin-resistant S. aureus and prevented the emergence of resistant mutants against multiple antibiotics [1]. The compound exhibited broad-spectrum antibacterial activity as a standalone agent [1].

Polymyxin B synergism in vivo
Reported
>3 log10 CFU reduction
Reported in vivo model response with polymyxin B combination; supports adjuvant screening context.
Murine acute wound model; S. aureus clinical isolates; data to verify for specific strains.
Antibiotic adjuvant Polymyxin synergism Antimicrobial resistance

DNA Intercalation Comparable to Acridinecarboxamides

A foundational study by Herbert, Woodgate, and Denny (1987) established that the fused tricyclic perimidine chromophore represents the minimal structural requirement for intercalative DNA binding within this chemotype [1]. A series of perimidine-based compounds demonstrated DNA association constants of log K = 5.8–6.5 and in vitro cytotoxic potencies of IC50 = 500–1500 nM against tumor cell lines [1]. These values are comparable to those reported for acridinecarboxamides and phenazinecarboxamides, two established classes of linear tricyclic DNA-intercalating antitumor agents [1]. The mode of DNA binding (intercalation vs. groove binding) could be dictated by the position of side-chain attachment on the perimidine nucleus [1]. However, none of the compounds from this series demonstrated in vivo antitumor activity, defining a clear limitation for standalone therapeutic use [1].

DNA intercalation comparison
Class-level
log K ≈ 5.8–6.5; in vitro IC50 500–1500 nM against tumor cell lines
Comparable to acridinecarboxamide class; no in vivo antitumor activity reported.
Class-level inference; perimidine identified as minimal intercalating chromophore.
DNA intercalation Minimal intercalating chromophore Antitumor scaffold design

Synthetic Versatility for Library Synthesis

A concise and efficient synthetic protocol published in 2024 demonstrates that 1H-perimidin-2-amine can be readily derivatized through reaction of naphthalene-1,8-diamine with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides under reflux in acetonitrile for 15 minutes [1]. The transformation proceeds via intermediate thiourea formation followed by hydrogen sulfide elimination and perimidine ring closure. Using this protocol, nine novel 1H-perimidin-2-amine derivatives bearing an N-(2,2,2-trichloroethyl)carboxamide substituent were synthesized in 67–82% isolated yield, with structures confirmed by IR, 1H NMR, 13C NMR, 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC spectroscopy [1]. This establishes the compound as a robust synthetic platform for generating structurally diverse perimidine libraries.

Synthetic derivatization
Method context
67–82% isolated yield across 9 derivatives; 15 min reflux in MeCN
Supports use as a versatile library-synthesis starting material.
Isothiocyanate coupling protocol; structures confirmed by multinuclear NMR and IR.
Synthetic intermediate Perimidine derivatization Thiourea-mediated cyclization

1H-Perimidin-2-amine Application Scenarios


Corrosion Protection for Mild Steel

1H-Perimidin-2-amine (NPER) is a high-efficiency (>90% at <0.15 mM) mixed-type corrosion inhibitor for mild steel in 1.0 M HCl, outperforming the unsubstituted parent perimidine due to the electron-donating capacity of the 2-amino group, which strengthens adsorption onto iron surfaces in a planar orientation obeying the Langmuir isotherm [1]. Industrial formulators selecting NPER over PER gain incremental protection at equivalent dosing, which is critical for acid pickling, oil-well acidizing, and chemical cleaning operations where corrosion margins directly affect equipment lifespan and maintenance costs [1].

NhaA Antiporter Chemical Probe

2-Aminoperimidine is the only known specific small-molecule inhibitor of the bacterial NhaA Na+/H+ antiporter (IC50 = 0.9 μM) and is uniquely active against prokaryotic NhaA targets where amiloride—the standard eukaryotic Na+/H+ antiporter inhibitor—is completely ineffective [2]. This makes 1H-Perimidin-2-amine an indispensable chemical probe for studying sodium-proton homeostasis in Escherichia coli, Vibrio cholerae, and other enterobacteria, as well as for validating NhaA as an antibacterial adjuvant target [2][3].

Polymyxin B Synergist Adjuvant

In a murine acute wound infection model, the combination of IITR00693 (2-aminoperimidine) with polymyxin B achieved >3 log10 CFU reduction in S. aureus burden, with demonstrated synergism by checkerboard assay against both S. aureus and P. aeruginosa clinical isolates [4]. The compound also prevented the emergence of resistant mutants and potentiated colistin against polymyxin-resistant strains [4]. Procurement of 1H-Perimidin-2-amine for adjuvant development programs is supported by this validated in vivo efficacy and resistance-suppression profile [4].

DNA-Intercalating Scaffold for Drug Design

The perimidine chromophore has been established as the minimal structural requirement for intercalative DNA binding, delivering DNA association constants (log K = 5.8–6.5) and in vitro cytotoxic potencies (IC50 = 500–1500 nM) comparable to acridinecarboxamide and phenazinecarboxamide drug classes [5]. For medicinal chemistry teams pursuing fragment-based or scaffold-hopping approaches to DNA-targeted antitumor agents, 1H-Perimidin-2-amine provides a validated, synthetically tractable starting point with well-characterized DNA-binding pharmacology [5]. Notably, standalone in vivo antitumor activity has not been demonstrated, so the compound is best positioned as a core scaffold for further optimization rather than a therapeutic candidate [5].

Application
Selection Property
Validation Focus
Mild steel corrosion protection studies
2-Amino substitution and adsorption profile
Inhibition efficiency in acidic media; Langmuir isotherm fit
NhaA antiporter probe research
Guanidine-like pharmacophore and prokaryotic selectivity
IC50 against E. coli NhaA; selectivity over NhaD/NhaB families
Polymyxin B adjuvant screening
Synergism profile with last-resort antibiotics
Checkerboard FICI and in vivo model-response endpoints
DNA-intercalating scaffold design
Minimal tricyclic chromophore and binding affinity
DNA association constant and in vitro cytotoxicity endpoint review
Quote Request

Request a Quote for 1H-Perimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.